CSF-1R Kinase Inhibition Potency: Csf1R-IN-21 (7e) vs. Structural Analogs 7d and 9a
In a direct head-to-head comparison within the same study, Csf1R-IN-21 (compound 7e) demonstrated superior CSF-1R inhibition compared to its close analog 9a, while showing comparable potency to 7d. The IC50 values were determined using a consistent in vitro kinase assay, confirming that Csf1R-IN-21 is among the most potent inhibitors in its lead optimization series [1].
| Evidence Dimension | CSF-1R enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Compound 7d: 33 nM; Compound 9a: 64 nM |
| Quantified Difference | Csf1R-IN-21 is ~2-fold more potent than 9a (31 nM vs. 64 nM). It is ~6% more potent than 7d (31 nM vs. 33 nM). |
| Conditions | In vitro kinase assay (biochemical) |
Why This Matters
This demonstrates that Csf1R-IN-21 achieves the optimal balance of potency within this specific chemotype, making it a preferred candidate over less potent analogs like 9a for applications requiring robust target engagement.
- [1] Baek J, Jun J, Kim H, Bae H, Park H, Cho H, Han S, Shin HC, Hah JM. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. Eur J Med Chem. 2024 Mar 15;268:116253. View Source
